5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,5,7-triazaspiro[3.4]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-4-8-5(10)6(9)2-7-3-6/h7H,2-4H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCFUMALFUOILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=O)C12CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Chemistry of the 5 Methyl 2,5,7 Triazaspiro 3.4 Octan 8 One Scaffold
Chemical Transformations of the Azaspiro[3.4]octane Core
The chemical reactivity of the 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one core is dictated by the interplay of its constituent functional groups. The lactam, tertiary amine, and secondary amine each present opportunities for distinct chemical transformations, including reduction, substitution, and oxidation reactions.
The carbonyl group of the lactam is a primary site for reduction. Complete reduction of the lactam moiety transforms the spirocyclic lactam into the corresponding saturated triamine. This transformation can be achieved using powerful reducing agents. A notable method for the chemoselective reduction of tertiary lactams in the presence of other functional groups is the use of 9-borabicyclo[3.3.1]nonane (9-BBN). This reagent is known for its mildness and selectivity, making it suitable for complex molecules. Other strong reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed, although potentially with less chemoselectivity.
Alternatively, partial reduction or reductive functionalization of the lactam is possible. For instance, iridium-catalyzed reductive alkylation can be used to introduce alkyl groups at the carbon atom of the carbonyl group, converting the lactam to an α-functionalized amine.
Table 1: Representative Reduction Reactions of Related Lactam Scaffolds
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| N-Alkyl-pyrrolidin-2-one | 9-BBN | N-Alkyl-pyrrolidine | Lactam Reduction |
| N-Aryl-lactam | IrCl(CO)(PPh₃)₂, TMDS, BrZnCF₂R | α-Difluoroalkylated tertiary amine | Reductive Alkylation |
This table presents data from related systems to illustrate potential transformations of the this compound scaffold.
The secondary amine at the 2-position and the tertiary amine at the 5-position are key sites for substitution reactions. The secondary amine can undergo N-alkylation, N-acylation, or participate in reductive amination reactions to introduce a wide variety of substituents. Standard alkylating agents like alkyl halides in the presence of a base can be used for N-alkylation. Acylation can be achieved with acyl chlorides or acid anhydrides.
The quaternization of the tertiary amine at the 5-position is also a potential transformation, leading to the formation of ammonium (B1175870) salts. The choice of reactants is critical to control the selectivity of these reactions, as both the secondary and tertiary amines can be reactive. Protecting group strategies may be necessary to achieve regioselective functionalization. For instance, the secondary amine could be protected with a Boc group to direct reactions to other parts of the molecule.
The tertiary amine at the 5-position is susceptible to oxidation. Oxidation of cyclic tertiary amines can lead to the formation of N-oxides or lactams. Metal-free oxidation strategies using molecular iodine can facilitate the chemoselective and regioselective oxidation of C–H bonds adjacent to a cyclic amine, potentially forming a new lactam. The N-methyl group is a potential site for oxidative N-dealkylation, which can be achieved through various methods, including copper-catalyzed oxidation or photochemically. This would yield the corresponding secondary amine at the 5-position, opening up further avenues for derivatization.
Kinetic studies on the oxidation of tertiary amines have shown that the rate-determining step is often the electron transfer from the nitrogen atom. The structure of the amine, including the steric environment around the nitrogen, significantly influences the reactivity.
Regioselective and Chemoselective Modifications of the Spirocyclic System
Achieving regioselectivity and chemoselectivity is paramount when modifying a multifunctional scaffold like this compound. The different nucleophilicity and basicity of the two amine nitrogens, as well as the reactivity of the lactam, allow for selective transformations under carefully controlled conditions.
For example, the secondary amine is generally more nucleophilic than the tertiary amine and can be selectively acylated or alkylated under mild conditions. The lactam carbonyl can be selectively targeted for reduction over other functional groups using specific reagents like 9-BBN. The development of robust and step-economic synthetic routes for related thia/oxa-azaspiro[3.4]octanes has demonstrated that selective modifications such as saponification of an ester, Curtius rearrangement to an amine, and reductive amination of a ketone can be achieved on the spirocyclic core.
Introduction of Diverse Functional Groups and Building Block Applications
The this compound scaffold can serve as a versatile building block for the synthesis of more complex molecules. Its inherent three-dimensionality makes it an attractive starting point for creating libraries of compounds for drug discovery.
Diverse functional groups can be introduced through the reactions described above. For instance, the secondary amine provides a handle for introducing a wide range of substituents via amide bond formation or reductive amination. The synthesis of related 2,6-diazaspiro[3.4]octane derivatives has shown that ester groups on the scaffold can be converted to a variety of amides. Furthermore, the lactam can be opened to reveal a linear amino acid-like structure, which can then be further functionalized. The development of synthetic routes to novel azaspiro[3.4]octanes is aimed at creating multifunctional modules for drug discovery.
Table 2: Examples of Functional Group Introduction on Related Azaspiro[3.4]octane Scaffolds
| Scaffold | Reaction | Reagent(s) | Introduced Functional Group |
|---|---|---|---|
| 6-Thia-2-azaspiro[3.4]octane ester | Saponification | NaOH | Carboxylic acid |
| 6-Thia-2-azaspiro[3.4]octane carboxylic acid | Curtius Rearrangement | DPPA, TMSCHN₂ | Amine (via isocyanate) |
| 5-Oxa-2-azaspiro[3.4]octan-6-one | Reductive Amination | NH₃ in MeOH, Ti(OiPr)₄, NaBH₄ | Primary Amine |
This table is based on transformations of related azaspiro[3.4]octane systems to illustrate the potential for functional group introduction.
Strategies for Late-Stage Functionalization and Diversification
Late-stage functionalization is a powerful strategy in drug discovery to rapidly generate analogues of a lead compound. The this compound scaffold is amenable to such strategies. C–H functionalization is a key approach for late-stage modification. For instance, rhodium-carbenoid mediated C–H insertion can be used to functionalize C–H bonds, even in the presence of nucleophilic tertiary amines. This could potentially be applied to the methyl group or other aliphatic positions on the scaffold.
The development of methods for the late-stage formation of lactams via selective oxidation of cyclic amines provides another avenue for diversification. Furthermore, iridium-catalyzed reductive difluoroalkylation of lactams has been successfully applied to the late-stage derivatization of drug molecules, demonstrating the feasibility of modifying the lactam moiety in a complex setting. These advanced synthetic methods allow for the efficient diversification of the core scaffold at later stages of a synthetic sequence, facilitating the exploration of structure-activity relationships.
Computational and Theoretical Investigations of 5 Methyl 2,5,7 Triazaspiro 3.4 Octan 8 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
There is no publicly available research detailing quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock methods, specifically for 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one. Such studies would be instrumental in determining its molecular orbitals (HOMO-LUMO), electrostatic potential, and predicting its reactivity and stability.
Conformational Analysis and Dynamics of the Spirocyclic Ring System
Detailed conformational analysis and molecular dynamics simulations of the unique triazaspiro[3.4]octan-8-one ring system are not found in the current body of scientific literature. The inherent rigidity and three-dimensionality of spirocycles make them intriguing scaffolds, and computational analysis would be essential to understand the accessible conformations and the energy barriers between them. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
No molecular docking or molecular dynamics simulation studies have been published that investigate the binding of this compound to any specific biological target. Molecular docking is a critical computational tool for predicting the preferred binding orientation of a ligand to a macromolecule to form a stable complex. researchgate.netnih.gov
Mechanistic Computational Studies of Synthetic Pathways and Reactions
While general synthetic methods for triazaspirocycles, such as 1,3-dipolar cycloadditions, have been described, there are no computational studies in the literature that specifically elucidate the reaction mechanisms, transition states, and energetics for the synthesis of this compound. nih.gov
In Silico Prediction of Molecular Interactions within a Biological Milieu
In silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound are not available in published research. These computational methods are vital in the early stages of drug discovery to forecast the pharmacokinetic profile of a compound. nih.gov
Structure Activity Relationship Sar Principles for 5 Methyl 2,5,7 Triazaspiro 3.4 Octan 8 One Derivatives
Fundamental Concepts of Structure-Activity Relationship Elucidation in Drug Design
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. nih.govnih.gov The primary goal of SAR studies is to understand how specific structural features of a compound contribute to its pharmacological effect, thereby guiding the design of more potent, selective, and safer drugs. nih.gov This is achieved by systematically modifying the chemical structure of a lead compound and observing the resulting changes in its biological activity. nih.gov
Key principles in SAR elucidation include:
Identification of the Pharmacophore: This involves identifying the essential functional groups and their spatial arrangement within the molecule that are responsible for its interaction with a biological target.
Functional Group Modification: Altering or substituting functional groups can impact a molecule's steric, electronic, and hydrophobic properties, which in turn can affect its binding affinity, efficacy, and pharmacokinetic profile. uni.lu
Stereochemical Considerations: The three-dimensional arrangement of atoms in a molecule is crucial for its interaction with chiral biological targets like proteins and enzymes. uni.lu
Conformational Analysis: The ability of a molecule to adopt a specific conformation to fit into a binding site is a key determinant of its activity. uni.lu
Quantitative Structure-Activity Relationship (QSAR) models are often developed to mathematically describe the relationship between the chemical structure and biological activity, enabling the prediction of the activity of novel compounds. hit2lead.com
Influence of Methyl Substitution on Biological Activity and Selectivity
The primary effects of methylation can be categorized as follows:
Steric Effects: The methyl group adds bulk to the molecule, which can influence its binding to a target receptor. Depending on the topology of the binding site, this can either be beneficial, by promoting a more favorable binding conformation, or detrimental, due to steric hindrance. nih.gov
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. molbase.com This can enhance its ability to cross cell membranes and the blood-brain barrier, but excessive lipophilicity can also lead to poor solubility and increased metabolic clearance. molbase.com
Metabolic Stability: Methyl groups can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. notulaebotanicae.ro
The precise impact of the 5-methyl group on the biological activity and selectivity of 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one derivatives would need to be determined empirically through biological testing of both the methylated and non-methylated analogs.
| Property | Expected Influence of 5-Methyl Group | Potential Biological Consequence |
|---|---|---|
| Lipophilicity (LogP) | Increase | Enhanced membrane permeability, potential for increased metabolic clearance |
| Aqueous Solubility | Decrease | May impact formulation and bioavailability |
| Basicity (pKa of N5) | Slight Increase | Alteration of hydrogen bonding potential and ionic interactions |
| Metabolic Stability | Potential Increase | Longer in vivo half-life |
Impact of Spirocyclic Core Rigidity and Conformation on Target Binding
Spirocycles are characterized by two rings connected by a single common atom, which imparts significant conformational rigidity to the molecule. nuph.edu.ua In the case of this compound, the spirocyclic core restricts the rotational freedom of the molecule, pre-organizing the appended functional groups into a more defined three-dimensional orientation.
This rigidity can have several positive implications for drug design:
Reduced Entropy Loss upon Binding: A more rigid molecule has a lower conformational entropy in its unbound state. Consequently, the entropic penalty paid upon binding to a target is lower, which can lead to a higher binding affinity.
Enhanced Selectivity: The well-defined spatial arrangement of substituents on a rigid scaffold can lead to more specific interactions with the intended target and reduce off-target binding, thereby improving selectivity and reducing side effects.
Improved Physicochemical Properties: Spirocyclic scaffolds, being rich in sp3-hybridized carbon atoms, can lead to improved solubility and metabolic stability compared to their more planar, aromatic counterparts. nuph.edu.ua
The specific conformation of the azetidine (B1206935) and pyrrolidinone rings in the spiro[3.4]octane system will dictate the precise vectorial presentation of substituents, which is a critical factor for optimal interaction with a biological target.
Elucidation of Pharmacophoric Elements within Azaspiro[3.4]octanone Analogues
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. For the this compound scaffold, several potential pharmacophoric elements can be identified:
Hydrogen Bond Donors and Acceptors: The nitrogen atoms at positions 2 and 7, as well as the carbonyl oxygen at position 8, can act as hydrogen bond acceptors. The N-H at position 7 can also serve as a hydrogen bond donor. These features are crucial for anchoring the molecule within a target's binding site.
Hydrophobic/Steric Moieties: The spirocyclic core itself provides a defined three-dimensional shape that can interact with hydrophobic pockets in a receptor. The 5-methyl group contributes to this hydrophobic character.
Vectors for Substitution: The nitrogen atoms at positions 2 and 7 provide points for chemical modification. Substituents at these positions can be tailored to explore the chemical space around the core scaffold and optimize interactions with the target.
The relative importance of these pharmacophoric elements would be determined through the synthesis and biological evaluation of a library of analogues with systematic modifications at each of these positions.
| Pharmacophoric Feature | Structural Element | Potential Interaction with Target |
|---|---|---|
| Hydrogen Bond Acceptor | N2, N5, C8=O | Directional interaction with donor groups on the target protein |
| Hydrogen Bond Donor | N7-H | Directional interaction with acceptor groups on the target protein |
| Hydrophobic Core | Spiro[3.4]octane framework | Interaction with non-polar regions of the binding site |
| Substitution Vector | N2, N7 | Allows for probing of additional binding pockets and modulation of physicochemical properties |
Bioisosteric Replacements within the Azaspiro[3.4]octane Framework and their SAR Implications
Bioisosterism refers to the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological activity. This strategy can be employed to enhance potency, selectivity, and pharmacokinetic properties.
For the this compound scaffold, several bioisosteric replacements could be envisioned:
Carbonyl Group (C8=O) Replacement: The lactam carbonyl could be replaced with other groups such as a sulfone (SO2) or a gem-difluoro group (CF2) to modulate its hydrogen bonding capacity and electronic properties.
Methyl Group (at N5) Bioisosteres: The methyl group could be replaced with other small alkyl groups (e.g., ethyl) or a cyclopropyl (B3062369) group to fine-tune the steric and lipophilic properties. A bioisosteric replacement with a trifluoromethyl group (CF3) would have a profound impact on the electronic properties of the N5 nitrogen.
Scaffold Hopping: The entire spiro[3.4]octane core could be replaced by other spirocyclic systems, such as spiro[3.3]heptane or spiro[4.4]nonane, to explore different conformational spaces and vector orientations of the substituents.
Each of these modifications would provide valuable SAR data, helping to build a comprehensive understanding of the structural requirements for biological activity in this class of compounds.
Applications in Medicinal Chemistry and Drug Discovery Research
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one as a Privileged Scaffold for Drug Development
The concept of a "privileged structure" refers to a molecular framework that is capable of binding to a range of different biological targets through sensible modifications. nih.gov Spirocyclic N-heterocycles, such as the triazaspiro[3.4]octan-8-one core, are considered privileged building blocks in drug discovery. researchgate.net This is due to their distinct three-dimensional character, which allows for exploration of chemical space beyond the "flatland" of aromatic compounds, conformational restriction which can improve binding affinity, and potentially improved metabolic resistance compared to their monocyclic counterparts. researchgate.net
The triazaspirodecane class of compounds, to which this compound belongs, has been investigated for a variety of potential biological activities, including anticancer and antimicrobial properties, underscoring the versatility of this scaffold. ontosight.aiontosight.ai The ability to functionalize the scaffold at its nitrogen atoms allows for the creation of diverse libraries of compounds, enhancing the probability of identifying potent and selective modulators for various biological targets. mdpi.comnih.gov
Rational Design and Synthesis of Derivatives for Modulating Biological Pathways
The development of novel therapeutics based on the azaspiro[3.4]octanone scaffold relies on the rational design and efficient synthesis of its derivatives. Researchers have developed step-economic and scalable syntheses for related azaspiro[3.4]octanes, creating uncharted multifunctional modules for drug discovery chemistry. researchgate.net The synthesis of related 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been achieved through solid-phase synthesis protocols, allowing for the systematic modification of the core structure. nih.govresearchgate.net
By modifying substituents on the spirocyclic core, medicinal chemists can fine-tune the physicochemical properties and biological activity of the resulting molecules. ontosight.ai For instance, the introduction of different aryl or arylalkyl substituents can significantly affect the potency of derivatives, as seen in studies of 1,4,8-triazaspiro[4.5]decan-2-one analogues. nih.gov This structured approach enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds to modulate specific biological pathways. ontosight.ai
Target Identification and Validation Studies for Azaspiro[3.4]octanone Analogues
A critical aspect of drug discovery is the identification and validation of the biological targets through which a compound exerts its effects. For azaspiro[3.4]octanone analogues, research has pointed towards their interaction with several key enzymes implicated in various diseases. These studies are crucial for understanding the mechanism of action and for the further development of these compounds as therapeutic agents. nih.gov
Enzyme inhibition is a common mechanism through which drugs exert their therapeutic effects. nih.gov Azaspiro[3.4]octanone analogues have been investigated for their potential to inhibit specific enzymes involved in disease progression, including those in oncology and infectious diseases. nih.govgoogle.comnih.gov
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a key target in cancer therapy. nih.govnih.gov Overexpression of EGFR is found in various cancer types, making its inhibition a critical strategy for developing anti-tumor agents. nih.gov Numerous heterocyclic compounds have been designed and synthesized as EGFR inhibitors. nih.govnih.govnih.gov While direct studies on this compound are not detailed, the potential of related heterocyclic scaffolds to act as EGFR inhibitors is well-established. For example, various pyrimidine (B1678525) derivatives have shown potent EGFR inhibitory activity. nih.gov The data below illustrates the inhibitory activity of several heterocyclic compounds against EGFR, highlighting the potential for scaffolds like triazaspiro[3.4]octanone.
| Compound | Scaffold Type | EGFR IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 9u | 5-Trifluoromethylpyrimidine | 0.091 | nih.gov |
| Compound 11 | Cyanobenzofuran | 0.81 | nih.gov |
| Compound 3 | Cyanobenzofuran | 0.93 | nih.gov |
| Gefitinib (Reference) | Quinazoline | 0.90 | nih.gov |
Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). google.comnih.gov Inhibition of MAGL increases 2-AG levels, offering a therapeutic approach for various conditions, including neurological disorders and cancer, without the typical side effects associated with direct cannabinoid receptor agonists. google.commdpi.com The therapeutic potential of MAGL inhibitors has spurred the development of various chemical entities, including azaspirocycles, which have been specifically investigated as MAGL modulators. google.com The inhibition of MAGL by these compounds can be either reversible or irreversible, and represents a promising strategy for modulating the endocannabinoid system. nih.govmdpi.com
| Inhibitor | Type | Mechanism | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Pristimerin | Natural Terpenoid | Reversible | 93 | nih.gov |
| Euphol | Natural Terpenoid | Reversible | 315 | nih.gov |
| JZL184 | Piperidine Carbamate | Irreversible | Not Specified | mdpi.com |
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. researchgate.net The parasite's arginase enzyme is crucial for its survival and replication, as it is the first step in the biosynthesis of polyamines, which are essential for cell proliferation. mdpi.comnih.gov Unlike their mammalian hosts, Leishmania parasites have only one arginase gene, making this enzyme an attractive and specific target for anti-leishmanial drug development. mdpi.com Modulating the activity of Leishmania arginase can disrupt the parasite's metabolic pathways. nih.gov Research has focused on natural products that can inhibit this enzyme, demonstrating that targeting Leishmania arginase is a viable therapeutic strategy. researchgate.net This opens the possibility for rationally designed scaffolds, such as azaspiro[3.4]octanones, to be developed as specific inhibitors.
| Compound Class | Example Compounds | Action | Reference |
|---|---|---|---|
| Flavonols | Quercetin, Fisetin | Inhibit leishmanial arginase | researchgate.net |
| Flavanols (Green Tea) | Epigallocatechin-3-gallate (EGCG), Epicatechin (EC) | Inhibit leishmanial arginase | researchgate.net |
| Cinnamic Acid Derivatives | Caffeic acid, Rosmarinic acid | Inhibit leishmanial arginase | researchgate.net |
Enzyme Inhibition Mechanisms
Lysosomal Phospholipase A2 (PLA2G15) Inhibition
Lysosomal phospholipase A2 (PLA2G15) is a critical enzyme in lipid homeostasis, and its inhibition has been linked to drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids (B1166683) within lysosomes. nih.gov The investigation of PLA2G15 inhibition is a key area of research for predicting potential drug toxicity. nih.gov While numerous compounds, particularly cationic amphiphilic drugs, have been studied for their effects on PLA2G15, specific research detailing the inhibitory activity of this compound against this enzyme is not extensively documented in publicly available literature. The potential of this spirocyclic scaffold to interact with PLA2G15 remains an area for future investigation.
Receptor Modulation and Agonist/Antagonist Development
The rigid framework of spirocyclic compounds is ideally suited for the development of receptor ligands, as it can lock key pharmacophoric elements into a specific orientation, thereby enhancing binding affinity and selectivity.
The delta opioid receptor (DOR) is a promising target for treating a range of neurological and psychiatric disorders, including chronic pain and depression. nih.govnih.gov However, the development of clinically successful DOR agonists has been challenging, with many candidates sharing a similar chemical scaffold, which carries inherent risks during drug development. nih.govresearchgate.net This has spurred a search for structurally novel DOR agonists.
Research in this area has successfully identified new agonist chemotypes based on different spirocyclic cores. For instance, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel class of selective DOR agonists through high-throughput screening. nih.gov These findings highlight the power of spirocyclic scaffolds in uncovering new molecular frameworks for challenging targets like DOR. While this success was achieved with a related but distinct spirocycle, it underscores the potential of other unique triazaspiro-alkane scaffolds, including the this compound core, to serve as starting points for the development of new DOR modulators.
Other Investigated Enzyme and Receptor Targets
The utility of the this compound scaffold is not limited to a single target class. As a versatile building block, it and related spirocyclic structures are often included in screening libraries to probe a wide array of biological targets. The structural rigidity and unique three-dimensional shape can lead to unexpected and highly specific interactions with various enzymes and receptors. nih.gov While comprehensive screening results for this specific compound against a wide panel of targets are not broadly published, its inclusion in chemical libraries suggests its potential for identifying novel hits in diverse therapeutic areas, from oncology to infectious diseases.
Exploration of Novel Chemical Space Using Spirocyclic Building Blocks
A significant challenge in modern drug discovery is the need to move beyond "flatland"—the realm of planar, aromatic-rich molecules—and explore novel three-dimensional (3D) chemical space. Spirocyclic building blocks, such as this compound, are instrumental in this endeavor. researchgate.net
The key advantages offered by these scaffolds include:
Inherent Three-Dimensionality : The spirocyclic core enforces a rigid, non-planar geometry, allowing for the precise spatial arrangement of substituents. bldpharm.com
Increased Fsp³ Character : The fraction of sp³-hybridized carbons (Fsp³) is a key metric correlated with clinical success. Spirocycles inherently increase the Fsp³ character of a molecule, which often leads to improved solubility, better metabolic stability, and reduced off-target toxicity compared to their flat aromatic counterparts. bldpharm.com
Conformational Restriction : By locking rotatable bonds, spirocyclic scaffolds reduce the entropic penalty of binding to a biological target, which can translate to higher potency and selectivity. researchgate.net
The use of building blocks like this compound allows medicinal chemists to systematically explore the effects of 3D structure on biological activity, opening up new avenues for drug design that were previously inaccessible.
Discovery of Novel Chemotypes from this compound Research
A chemotype refers to a core molecular scaffold that can be decorated with various functional groups to create a library of compounds with activity against a specific biological target. The identification of novel chemotypes is crucial for overcoming challenges such as drug resistance, patent limitations, and the poor properties of existing drug classes.
Research on spirocyclic compounds has proven to be a fertile ground for the discovery of new chemotypes. As noted, the screening of a chemical library led to the identification of 1,3,8-triazaspiro[4.5]decane-2,4-diones as a completely new class of DOR agonists. nih.govnih.gov This discovery provides a template for how research centered on other unique spirocyclic cores can yield similar breakthroughs.
The this compound scaffold represents a distinct and underexplored area of chemical space. Its unique combination of a four-membered azetidine (B1206935) ring and a five-membered imidazolidinone ring fused at a single carbon atom presents a novel architecture. By using this compound as a foundational building block, researchers have the opportunity to generate libraries of derivatives that could lead to the discovery of first-in-class modulators for a variety of enzyme and receptor targets, thereby creating entirely new chemotypes for future therapeutic development.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Progress
While direct academic literature focusing exclusively on 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one is nascent, the broader class of azaspiro[3.4]octane derivatives has been the subject of considerable research, establishing them as "privileged structures" in drug discovery. These scaffolds are increasingly recognized for their three-dimensional character, which can lead to improved pharmacological properties compared to their flatter aromatic counterparts.
Key academic contributions have highlighted the potential of the diazaspiro[3.4]octane core in the development of novel therapeutics. For instance, this scaffold has been a cornerstone in the design of potent antitubercular agents. nih.gov Researchers have successfully combined the 2,6-diazaspiro[3.4]octane moiety with a 5-nitrofuranoyl "warhead" to create molecules with significant activity against M. tuberculosis. nih.gov Furthermore, derivatives of diazaspirooctane have been investigated as fusion inhibitors for the treatment of Respiratory Syncytial Virus (RSV) infections and as potential antimalarial agents. nih.gov
The incorporation of the azaspirocyclic framework has also been shown to enhance the selectivity of drug candidates for their intended targets. A notable example is the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, where the replacement of a morpholine (B109124) ring with a diazaspiro[3.3]heptane led to improved selectivity and metabolic stability. springernature.com In the realm of oncology, 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have demonstrated promising antitumor activity against various cancer cell lines. researchgate.net The analgesic potential of azaspiro compounds has also been explored, with certain derivatives showing greater potency than existing treatments for chronic and neuropathic pain. nih.gov
These foundational studies, while not centered on this compound itself, provide a strong rationale for its investigation and underscore the therapeutic promise of the broader azaspiro[3.4]octan-8-one class of compounds.
Emerging Synthetic Strategies for Azaspiro[3.4]octan-8-one Systems
The growing interest in azaspiro[3.4]octan-8-one systems has spurred the development of innovative and efficient synthetic methodologies. These emerging strategies are crucial for accessing a diverse range of derivatives for biological screening and lead optimization.
Thermal [2+2] cycloaddition reactions represent another powerful tool for the synthesis of azaspiro compounds. This strategy often involves the reaction of an alkene with an isocyanate to form a β-lactam, which can then be further elaborated or reduced to access the desired azaspirocyclic framework.
A particularly exciting development is the advent of enzymatic stereodivergent synthesis . Engineered enzymes, such as carbene transferases, offer a practical and scalable route to enantiomerically pure azaspiroalkanes. nih.govresearchgate.net This biocatalytic approach is highly attractive for the pharmaceutical industry as it can provide access to specific stereoisomers, which often exhibit distinct pharmacological profiles.
These diverse synthetic strategies provide a robust toolbox for medicinal chemists to explore the chemical space around the azaspiro[3.4]octan-8-one scaffold, enabling the synthesis of libraries of compounds for biological evaluation.
Advanced Computational Modeling and Prediction in Scaffold Optimization
The optimization of lead compounds is a critical and often time-consuming phase in drug discovery. Advanced computational modeling and in silico prediction methods are increasingly being employed to accelerate this process and to design molecules with improved drug-like properties. For the azaspiro[3.4]octan-8-one scaffold, these computational tools are invaluable for navigating the complex interplay between structure, activity, and pharmacokinetics.
The inherent three-dimensional nature of spirocycles like azaspiro[3.4]octan-8-one can be leveraged to improve compound potency and selectivity. Computational modeling, including molecular docking and molecular dynamics simulations, allows researchers to visualize and analyze the binding of these scaffolds to their biological targets. This insight can guide the design of derivatives with optimized interactions, leading to enhanced biological activity.
A key application of computational chemistry in this context is scaffold hopping . This technique involves the in silico replacement of a known core structure with a novel scaffold, such as the azaspiro[3.4]octan-8-one system, while preserving the key pharmacophoric features required for biological activity. This can lead to the discovery of new chemical series with improved properties or novel intellectual property.
Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial aspect of modern drug design. In silico models can predict a wide range of physicochemical and pharmacokinetic parameters, such as solubility, permeability, metabolic stability, and potential toxicity, even before a compound is synthesized. nih.gov For azaspiro compounds, these predictions can help to prioritize synthetic efforts towards molecules with a higher probability of success in preclinical and clinical development. By integrating these computational approaches, the design and optimization of azaspiro[3.4]octan-8-one derivatives can be significantly streamlined, reducing the time and cost associated with bringing a new drug to market.
Identification of Unexplored Biological Targets and Therapeutic Areas
The unique structural and physicochemical properties of the azaspiro[3.4]octan-8-one scaffold make it a promising platform for the discovery of modulators of a wide range of biological targets, opening up new avenues for therapeutic intervention. While some applications have been explored, a vast landscape of potential targets remains uncharted.
The established activity of diazaspiro[3.4]octane derivatives against bacterial targets like DNA gyrase and topoisomerase IV suggests that further exploration of this scaffold against other microbial enzymes could yield novel antibacterial and antifungal agents. nih.gov The growing threat of antimicrobial resistance necessitates the development of new classes of antibiotics, and the azaspiro[3.4]octan-8-one framework represents a promising starting point.
In the realm of virology, the success of some diazaspirooctane derivatives as RSV fusion inhibitors points to the potential of this scaffold to target other viral entry mechanisms. nih.gov Exploring their activity against a panel of enveloped viruses could lead to the discovery of broad-spectrum antiviral agents.
The demonstrated antitumor effects of certain azaspiro compounds warrant a more systematic investigation into their mechanisms of action and their potential to modulate key cancer-related pathways. researchgate.net Their rigid, three-dimensional structure could enable the targeting of challenging protein-protein interactions that are often dysregulated in cancer.
Furthermore, the central nervous system (CNS) represents a significant area of opportunity for azaspiro[3.4]octan-8-one derivatives. Their potential for favorable physicochemical properties, such as improved solubility and metabolic stability, could be advantageous for developing drugs that can cross the blood-brain barrier. Exploring their activity against CNS targets implicated in neurodegenerative diseases, psychiatric disorders, and pain could uncover novel therapeutic agents.
The "privileged" nature of the azaspiro scaffold suggests its potential to interact with a diverse array of biological targets. nih.gov High-throughput screening of this compound and its analogs against a broad panel of receptors, enzymes, and ion channels could lead to the identification of novel and unexpected biological activities, thereby expanding the therapeutic potential of this promising chemical class.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery is revolutionizing the way new medicines are designed and developed. For scaffolds like this compound, these technologies offer unprecedented opportunities to accelerate the discovery of novel drug candidates and optimize their properties.
De novo drug design using generative AI models is a particularly exciting application. These algorithms can learn the underlying chemical rules from vast datasets of known molecules and then generate novel chemical structures, including complex spirocyclic systems, that are predicted to have desired biological activities and physicochemical properties. nih.govnih.gov This approach can help to explore a much larger and more diverse chemical space than is possible with traditional methods.
Predictive modeling is another key area where AI and ML are making a significant impact. Machine learning models can be trained to predict the biological activity of compounds against specific targets, as well as their ADMET properties. nih.gov These models can be used to virtually screen large libraries of azaspiro[3.4]octan-8-one derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This can dramatically reduce the number of compounds that need to be synthesized and tested, saving time and resources.
Furthermore, AI and ML can be used for scaffold optimization . By analyzing the structure-activity relationships (SAR) and structure-property relationships (SPR) within a series of azaspiro compounds, machine learning algorithms can identify the key structural features that contribute to desired and undesired properties. This information can then be used to guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound often employs eco-friendly catalytic methods. For instance, pyrazolone derivatives (structurally related spiro systems) are synthesized via condensation reactions between aldehydes and heterocyclic precursors using diethanolamine as a catalyst in ethanol under reflux . Optimization involves screening catalysts (e.g., ionic liquids, nanoparticles) and solvents (Table 1 in lists reaction yields under varying conditions). Key parameters include temperature control (reflux vs. room temperature) and catalyst loading (5–10 mol%).
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical for structural elucidation. For example:
- ¹H NMR : Peaks in the δ 1.5–2.5 ppm range indicate methyl groups attached to nitrogen or sp³ carbons in spiro systems.
- IR : Stretching frequencies near 1650–1750 cm⁻¹ confirm carbonyl (C=O) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass data (e.g., Exact Mass: 163.0545728 in ), essential for verifying molecular formulas.
Advanced Research Questions
Q. How does the spirocyclic architecture of this compound influence its reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The rigid spiro framework imposes steric constraints, directing reactivity to specific sites. For example:
- Electrophilic Substitution : The carbonyl group at position 8 is electron-deficient, making it susceptible to nucleophilic attack (e.g., Grignard reagents).
- Steric Hindrance : Methyl groups at position 5 may block axial approaches, favoring equatorial reactivity. Comparative studies with non-spiro analogs (e.g., 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one ) highlight reduced reaction rates due to restricted conformational flexibility.
Q. How can researchers resolve contradictions in analytical data (e.g., mass spectrometry vs. NMR) for this compound?
- Methodological Answer : Discrepancies often arise from isotopic impurities or matrix effects. Strategies include:
- Isotopic Labeling : Use stable isotopes (e.g., ¹⁵N or deuterated analogs) as internal standards during LC-ESI-MS analysis to distinguish target signals from background noise .
- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT calculations for expected spectral patterns).
Q. What strategies are effective for synthesizing derivatives like the hydrochloride salt (CAS 686344-68-3) of this compound?
- Methodological Answer : Salt formation typically involves reacting the free base with HCl in anhydrous conditions. Key steps:
- Acid-Base Titration : Monitor pH to ensure stoichiometric protonation of the tertiary nitrogen.
- Crystallization : Use polar aprotic solvents (e.g., acetonitrile) to precipitate the hydrochloride salt. Purity is confirmed via melting point analysis (e.g., mp 239–242°C for structurally similar oxazole derivatives ) and elemental analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
